molecular formula C11H9ClN2OS B8305915 3-(3-Chloro-phenylsulfanyl)-6-methoxy-pyridazine

3-(3-Chloro-phenylsulfanyl)-6-methoxy-pyridazine

Cat. No. B8305915
M. Wt: 252.72 g/mol
InChI Key: SVFLJNRAWWEZEJ-UHFFFAOYSA-N
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Patent
US06872722B2

Procedure details

A mixture of 3-(3-chloro-phenylsulfanyl)-6-methoxy-pyridazine (529 mg), m-chloroperbenzoic acid (MCPBA) (760 mg) and chloroform (20 mL) was prepared and stirred at room temperature for two hours. The reaction mixture was diluted with 5% sodium thiosulfate (20 mL) followed by water (30 mL). The chloroform layer was collected, dried over anhydrous sodium sulfate, filtered and the dried chloroform portion was evaporated to dryness. The resulting solid residue was purified by silica gel chromatography (3:1 hexane/ethyl acetate as eluent) to obtain 3-(3-chloro-benzenesulfonyl)-6-methoxy-pyridazine (29%, 173 mg); mass spectrum, M+, 285.
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:8][C:9]2[N:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)[CH:5]=[CH:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:25])C=1.C(Cl)(Cl)Cl.[OH2:32]>S([O-])([O-])(=O)=S.[Na+].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]([S:8]([C:9]2[N:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)(=[O:25])=[O:32])[CH:5]=[CH:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
529 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)SC=1N=NC(=CC1)OC
Name
Quantity
760 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
sodium thiosulfate
Quantity
20 mL
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
The chloroform layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the dried chloroform portion was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid residue was purified by silica gel chromatography (3:1 hexane/ethyl acetate as eluent)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)C=1N=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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